molecular formula C8H6ClNO3 B14853934 (4-Chloro-6-formylpyridin-2-YL)acetic acid

(4-Chloro-6-formylpyridin-2-YL)acetic acid

Cat. No.: B14853934
M. Wt: 199.59 g/mol
InChI Key: FGPYGFAUHFQHQT-UHFFFAOYSA-N
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Description

(4-Chloro-6-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is primarily used in research and development within the field of organic chemistry. This compound is characterized by the presence of a chloro group, a formyl group, and an acetic acid moiety attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-formylpyridin-2-YL)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes with optimization for yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-6-formylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: (4-Chloro-6-carboxypyridin-2-YL)acetic acid.

    Reduction: (4-Chloro-6-hydroxymethylpyridin-2-YL)acetic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-6-formylpyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-6-formylpyridin-2-YL)acetic acid involves its interaction with various molecular targets. The chloro and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The acetic acid moiety can also engage in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Uniqueness: (4-Chloro-6-formylpyridin-2-YL)acetic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The position of the chloro and formyl groups on the pyridine ring can significantly affect the compound’s chemical properties and interactions.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-(4-chloro-6-formylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6ClNO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13)

InChI Key

FGPYGFAUHFQHQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C=O)Cl

Origin of Product

United States

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